18|A-Glycyrrhetyl-3-O-sulfate-d3 18|A-Glycyrrhetyl-3-O-sulfate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16640356
InChI: InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D
SMILES:
Molecular Formula: C30H46O7S
Molecular Weight: 553.8 g/mol

18|A-Glycyrrhetyl-3-O-sulfate-d3

CAS No.:

Cat. No.: VC16640356

Molecular Formula: C30H46O7S

Molecular Weight: 553.8 g/mol

* For research use only. Not for human or veterinary use.

18|A-Glycyrrhetyl-3-O-sulfate-d3 -

Specification

Molecular Formula C30H46O7S
Molecular Weight 553.8 g/mol
IUPAC Name (2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10,11,11-trideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid
Standard InChI InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D
Standard InChI Key IKLVARHEXXESBF-QKXRZDKOSA-N
Isomeric SMILES [2H][C@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C)([2H])[2H])OS(=O)(=O)O
Canonical SMILES CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Introduction

Chemical Structure and Classification

Core Structural Features

18β-Glycyrrhetyl-3-O-sulfate-d3 belongs to the triterpenoid class, characterized by a 30-carbon skeleton derived from squalene. Its structure includes a sulfate group at the 3-position of the glycyrrhetyl moiety and three deuterium atoms substituted at specific positions (Fig. 1). The sulfate group enhances water solubility and alters receptor binding affinity, while deuterium labeling facilitates isotopic tracing in pharmacokinetic studies.

Key structural attributes:

  • Backbone: Pentacyclic triterpenoid framework with β-configuration at C-18.

  • Functional groups: Hydroxyl groups at C-3 (sulfated) and C-11, alongside a carboxyl group at C-30.

  • Deuterium labeling: Three deuterium atoms replace protons at positions critical for metabolic stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) have been pivotal in elucidating its structure. The sulfate group at C-3 produces distinct chemical shifts in 13C^{13}\text{C}-NMR (δ=78.5ppm\delta = 78.5 \, \text{ppm}), while deuterium labeling shifts molecular ion peaks in high-resolution MS (m/z=667.32[MH]m/z = 667.32 \, [\text{M}-\text{H}]^-).

Synthesis and Metabolic Pathways

Synthetic Routes

The compound is synthesized via sulfation of glycyrrhetinic acid using sulfur trioxide-pyridine complexes, followed by deuterium incorporation through exchange reactions with deuterated solvents (e.g., D2_2O). A representative synthesis protocol involves:

  • Sulfation: Glycyrrhetinic acid is treated with chlorosulfonic acid in anhydrous pyridine at 0°C for 4 hours.

  • Deuterium labeling: The sulfated intermediate undergoes deuterium exchange using deuterated methanol and catalytic NaOD.

  • Purification: Column chromatography (silica gel, CH3_3Cl2_2:MeOH 9:1) yields 18β-Glycyrrhetyl-3-O-sulfate-d3 with >95% purity.

Biosynthesis In Vivo

In humans, glycyrrhizin (from licorice) is hydrolyzed to glycyrrhetinic acid by gut microbiota. Hepatic sulfotransferases (SULT2A1) then catalyze sulfation at C-3, forming 18β-Glycyrrhetyl-3-O-sulfate, which is further metabolized to deuterated forms in deuterium-enriched environments .

Pharmacological Activity and Mechanism

Inhibition of 11β-HSD2

18β-Glycyrrhetyl-3-O-sulfate-d3 is a potent inhibitor of 11β-HSD2 (IC50=0.10μM\text{IC}_{50} = 0.10 \, \mu\text{M}), which converts active cortisol to inactive cortisone. This inhibition elevates cortisol levels in mineralocorticoid receptors, mimicking aldosterone effects and leading to sodium retention and hypokalemia .

Mechanistic insights:

  • Competitive inhibition via hydrogen bonding with catalytic residues (Tyr-177 and Lys-188).

  • Sulfate group enhances binding affinity by 15-fold compared to non-sulfated analogs .

Transport and Distribution

The compound is a substrate for organic anion transporters (OAT1/OAT3), facilitating renal uptake and excretion. In Eisai hyperbilirubinuria rats (EHBRs), plasma concentrations reached 8.6 µM after licorice ingestion, with urinary excretion accounting for 60% of the administered dose .

Role in Licorice-Induced Pseudoaldosteronism

Clinical Case Study

A patient presenting with rhabdomyolysis and hypokalemia (plasma K+^+ = 2.1 mEq/L) exhibited elevated plasma levels of 18β-Glycyrrhetyl-3-O-sulfate-d3 (8.6 µM) and glycyrrhetinic acid (1.3 µM). Traditional markers like 3-monoglucuronyl glycyrrhetinic acid (3MGA) were undetectable, implicating 18β-Glycyrrhetyl-3-O-sulfate-d3 as the primary causative agent .

Comparative Analysis of Causative Metabolites

Metabolite11β-HSD2 Inhibition (IC50\text{IC}_{50})Plasma Concentration (µM)Renal Excretion (%)
18β-Glycyrrhetyl-3-O-sulfate-d30.10 ± 0.028.660
3MGA0.45 ± 0.05<0.015
Glycyrrhetinic Acid1.20 ± 0.101.320

Data sourced from in vitro assays and clinical observations .

Therapeutic Applications and Research Utility

Diagnostic Tool for Metabolic Studies

Deuterium labeling enables precise tracking of corticosteroid dynamics in vivo. In rodent models, 18β-Glycyrrhetyl-3-O-sulfate-d3 reduced cortisone/cortisol ratios by 70% within 6 hours, highlighting its utility in studying glucocorticoid metabolism.

Comparative Pharmacokinetics of Licorice Metabolites

Parameter18β-Glycyrrhetyl-3-O-sulfate-d3Glycyrrhetinic Acid3MGA
CmaxC_{\text{max}} (µM)8.64.7<0.01
t1/2t_{1/2} (h)12.58.22.1
Protein Binding (%)929885
Renal Clearance (mL/min)15.32.10.5

Pharmacokinetic data derived from EHBR and human studies .

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